Flunixin meglumine is a potent, non-narcotic analgesic agent. [] It is classified as a non-steroidal anti-inflammatory drug (NSAID). [] In scientific research, Flunixin meglumine serves as a valuable tool to investigate inflammatory responses, pain management, and the role of prostaglandins in various physiological processes.
Flunixin meglumine exerts its effects primarily by inhibiting cyclooxygenases (COX). [] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [] Flunixin meglumine exhibits a higher selectivity for COX-1 over COX-2. [, , ] COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, including gastrointestinal protection. [, ] COX-2, on the other hand, is induced during inflammation and contributes to the production of pro-inflammatory prostaglandins. [, ]
While COX inhibition is the primary mechanism, studies suggest Flunixin meglumine may have additional COX-independent effects. Research indicates it can inhibit the activation of nuclear factor kappa B (NFκB), a transcription factor involved in regulating the expression of pro-inflammatory genes. [] This suggests a potential role for Flunixin meglumine in modulating inflammatory responses through pathways beyond COX inhibition.
Flunixin meglumine has been instrumental in studying the recovery of ischemic-injured intestines. Studies in horses recovering from intestinal ischemia revealed that Flunixin meglumine, while providing pain relief, could delay mucosal barrier recovery. [, ] This effect is attributed to the inhibition of COX-1, which is crucial for maintaining gut barrier integrity. [, ]
Flunixin meglumine has been used to investigate the role of prostaglandin F2α (PGF2α) in various reproductive processes. In mares, studies demonstrate that Flunixin meglumine can inhibit PGF2α secretion induced by cloprostenol and endotoxin. [, ] While it did not prevent cloprostenol-induced abortion, early administration of Flunixin meglumine successfully blocked endotoxin-induced abortion by preventing luteolysis and maintaining progesterone levels. [, ]
The anti-inflammatory properties of Flunixin meglumine have been explored in various models. In endotoxin-induced mastitis in cows, Flunixin meglumine treatment reduced clinical signs of inflammation, including rectal temperature and udder inflammation. [] Furthermore, in a rat model of copper toxicity, Flunixin meglumine showed protective effects by decreasing oxidative stress markers and inflammatory cytokines, thus mitigating liver and kidney damage. []
Flunixin meglumine's efficacy as an analgesic has been investigated in various animal models and clinical settings. It has shown positive results in reducing pain associated with lameness in sows [, ], ameliorating the clinical signs of endotoxemia in dogs [, ], and reducing pain responses in calves undergoing dehorning. []
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5